molecular formula C14H12Cl2O5 B7569108 4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate

4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate

Cat. No. B7569108
M. Wt: 331.1 g/mol
InChI Key: KPSLEAXFCCMXPZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate is a chemical compound that has been widely used in scientific research. It is a derivative of butenedioic acid and is also known as ethyl 2-(2,4-dichlorobenzoyl)-3-ethylbut-2-enoate. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate is not fully understood. However, it has been suggested that this compound may act as an antioxidant and protect cells from oxidative damage. It has also been proposed that this compound may inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate has various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells. This compound has also been found to increase the activity of certain antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate in lab experiments is its ability to protect cells from oxidative damage. This compound has also been shown to be relatively stable and easy to synthesize. However, one of the limitations of using this compound is its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving 4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could investigate the potential use of this compound as a therapeutic agent for various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on cellular processes.

Synthesis Methods

The synthesis of 4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate has been achieved using different methods. One of the commonly used methods involves the reaction of ethyl acetoacetate with 2,4-dichlorobenzoyl chloride in the presence of triethylamine. The resulting product is then subjected to a reaction with ethyl acrylate in the presence of sodium ethoxide to yield the final product.

Scientific Research Applications

4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of oxidative stress in various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. This compound has also been used to investigate the mechanism of action of various drugs and their potential therapeutic effects.

properties

IUPAC Name

4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O5/c1-2-20-13(18)5-6-14(19)21-8-12(17)10-4-3-9(15)7-11(10)16/h3-7H,2,8H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLEAXFCCMXPZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)OCC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)OCC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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